molecular formula C7H6ClF2N B2634169 2-Chloro-5-(difluoromethyl)-4-methylpyridine CAS No. 1806787-55-2

2-Chloro-5-(difluoromethyl)-4-methylpyridine

Cat. No.: B2634169
CAS No.: 1806787-55-2
M. Wt: 177.58
InChI Key: VZPWPIQFHCIJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(difluoromethyl)-4-methylpyridine is a chemical compound with the molecular formula C7H6ClF2N It is a derivative of pyridine, characterized by the presence of chlorine, difluoromethyl, and methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(difluoromethyl)-4-methylpyridine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the difluoromethylation of 2-chloro-4-methylpyridine using difluoromethylating agents such as ClCF2H. The reaction is often carried out in the presence of a base and a suitable solvent under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process may include halogenation, methylation, and difluoromethylation steps, optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(difluoromethyl)-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide .

Scientific Research Applications

2-Chloro-5-(difluoromethyl)-4-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethyl)-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(difluoromethyl)pyridine
  • 2-Chloro-4-methylpyridine

Comparison: 2-Chloro-5-(difluoromethyl)-4-methylpyridine is unique due to the presence of both difluoromethyl and methyl groups on the pyridine ring. This combination can influence its reactivity and properties compared to similar compounds. For instance, the difluoromethyl group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications .

Properties

IUPAC Name

2-chloro-5-(difluoromethyl)-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c1-4-2-6(8)11-3-5(4)7(9)10/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPWPIQFHCIJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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